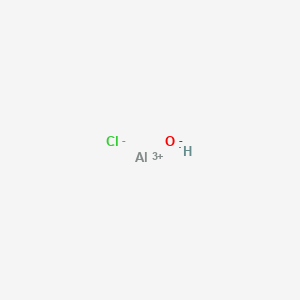

Aluminum;chloride;hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum chloride hydroxide, also known as aluminum chlorohydrate, is an inorganic compound with the chemical formula AlClH5O. It is a white or yellowish solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties, such as its ability to act as a coagulant and its reactivity with other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum chloride hydroxide can be synthesized through several methods. One common method involves the reaction of aluminum hydroxide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained: [ \text{Al(OH)}_3 + \text{HCl} \rightarrow \text{AlCl(OH)}_2 + \text{H}_2\text{O} ]

Another method involves the partial neutralization of aluminum chloride solution with a base such as sodium hydroxide: [ \text{AlCl}_3 + \text{NaOH} \rightarrow \text{AlCl(OH)}_2 + \text{NaCl} ]

Industrial Production Methods

In industrial settings, aluminum chloride hydroxide is often produced by reacting aluminum hydroxide with hydrochloric acid or by partially neutralizing aluminum chloride solution. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Aluminum chloride hydroxide undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, it hydrolyzes to form aluminum hydroxide and hydrochloric acid.

Neutralization: It reacts with bases to form aluminum hydroxide and the corresponding salt.

Complexation: It can form complexes with other metal ions and ligands.

Common Reagents and Conditions

Common reagents used in reactions with aluminum chloride hydroxide include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from reactions involving aluminum chloride hydroxide include aluminum hydroxide, various aluminum salts, and complex compounds depending on the reagents used .

Scientific Research Applications

Aluminum chloride hydroxide has a wide range of applications in scientific research:

Chemistry: It is used as a coagulant in water treatment processes to remove impurities and suspended particles.

Biology: It serves as an adjuvant in vaccines to enhance the immune response.

Medicine: It is used in antiperspirants and deodorants due to its ability to block sweat glands.

Industry: It is employed in the production of high-purity alumina, which is used in ceramics, electronics, and other high-tech applications

Mechanism of Action

The mechanism of action of aluminum chloride hydroxide involves its ability to neutralize acids and form complexes with other ions. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, allowing them to aggregate and be removed from the water. In antiperspirants, it forms a gel-like plug in the sweat ducts, reducing perspiration .

Comparison with Similar Compounds

Similar Compounds

Aluminum chloride (AlCl3): A related compound that is also used as a coagulant and in various industrial processes.

Aluminum hydroxide (Al(OH)3): Used in water treatment and as an antacid.

Poly aluminum chloride (PAC): A polymerized form of aluminum chloride used in water treatment.

Uniqueness

Aluminum chloride hydroxide is unique in its ability to act as both a coagulant and an antiperspirant. Its dual functionality makes it valuable in a wide range of applications, from water treatment to personal care products .

Properties

Molecular Formula |

AlClHO+ |

|---|---|

Molecular Weight |

79.44 g/mol |

IUPAC Name |

aluminum;chloride;hydroxide |

InChI |

InChI=1S/Al.ClH.H2O/h;1H;1H2/q+3;;/p-2 |

InChI Key |

OEDSJEJJJKFPLD-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[Al+3].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)

methanone](/img/structure/B14145264.png)

![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)

![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)

![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)

![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)

![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)